Cas no 610769-18-1 (2-{(3,4-difluorophenyl)methylamino}ethan-1-ol)

2-{(3,4-Difluorophenyl)methylamino}ethan-1-ol is a fluorinated amino alcohol derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl moiety, which may enhance metabolic stability and bioavailability in drug development. The presence of both hydroxyl and secondary amine functional groups offers versatility for further chemical modifications, such as derivatization or salt formation. This compound could serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or antimicrobial pathways. Its well-defined molecular structure allows for precise characterization and reproducibility in synthetic workflows. The difluorophenyl group may also contribute to improved lipophilicity, influencing pharmacokinetic properties in lead optimization studies.
2-{(3,4-difluorophenyl)methylamino}ethan-1-ol structure
610769-18-1 structure
Product name:2-{(3,4-difluorophenyl)methylamino}ethan-1-ol
CAS No:610769-18-1
MF:C9H11F2NO
MW:187.186549425125
CID:1624810
PubChem ID:10236055

2-{(3,4-difluorophenyl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(3,4-difluorobenzyl)amino]ethanol
    • 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol
    • Z90504971
    • N-(3,4-Difluorobenzyl)ethanolamine
    • EN300-169007
    • SCHEMBL2854317
    • 2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
    • 610769-18-1
    • AKOS005200703
    • 2-[(3,4-difluorophenyl)methylamino]ethanol
    • Inchi: InChI=1S/C9H11F2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
    • InChI Key: MKVBMCAWVQQADG-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1CNCCO)F)F

Computed Properties

  • Exact Mass: 187.08087030g/mol
  • Monoisotopic Mass: 187.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

2-{(3,4-difluorophenyl)methylamino}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-169007-2.5g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
2.5g
$810.0 2023-09-20
Enamine
EN300-169007-0.1g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
0.1g
$364.0 2023-09-20
Enamine
EN300-169007-1g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
1g
$414.0 2023-09-20
1PlusChem
1P019D7M-2.5g
N-(3,4-Difluorobenzyl)ethanolamine
610769-18-1 90%
2.5g
$1063.00 2023-12-16
1PlusChem
1P019D7M-100mg
N-(3,4-Difluorobenzyl)ethanolamine
610769-18-1 90%
100mg
$512.00 2023-12-16
Enamine
EN300-169007-0.25g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
0.25g
$381.0 2023-09-20
Enamine
EN300-169007-0.5g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
0.5g
$397.0 2023-09-20
Enamine
EN300-169007-1.0g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
1.0g
$743.0 2023-07-06
Enamine
EN300-169007-0.05g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
0.05g
$348.0 2023-09-20
Enamine
EN300-169007-10g
2-{[(3,4-difluorophenyl)methyl]amino}ethan-1-ol
610769-18-1 90%
10g
$1778.0 2023-09-20

2-{(3,4-difluorophenyl)methylamino}ethan-1-ol Related Literature

Additional information on 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol

2-{(3,4-Difluorophenyl)methylamino}ethan-1-ol (CAS No: 610769-18-1)

2-{(3,4-Difluorophenyl)methylamino}ethan-1-ol, also known by its CAS registry number 610769-18-1, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a difluorophenyl group with an ethanolamine backbone, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological systems.

The molecular structure of 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol consists of a difluorophenyl ring attached to a methylamino group, which is further connected to an ethanol moiety. This configuration imparts the compound with unique electronic and steric properties, enabling it to participate in a wide range of chemical reactions. The presence of the difluorophenyl group contributes to the compound's stability and reactivity, while the ethanolamine backbone provides flexibility and hydrogen bonding capabilities, essential for its interactions in biological systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol through various routes, including nucleophilic substitution and coupling reactions. These methods have improved the scalability and cost-effectiveness of producing this compound, making it more accessible for research and industrial applications. The compound's ability to undergo further functionalization has also been explored extensively, leading to the development of derivatives with enhanced bioavailability and selectivity.

In the field of pharmacology, 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol has shown promise as a lead compound for drug design. Its structural features make it an ideal candidate for targeting specific receptors and enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that this compound can modulate the activity of certain G-protein coupled receptors (GPCRs), which are critical targets in drug development.

Beyond pharmacology, this compound has also found applications in materials science. Its ability to form stable complexes with metal ions has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and catalytic activity, making them valuable for gas storage, sensing, and catalysis.

The environmental impact of 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol has also been a topic of recent research. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and develop sustainable methods for its production and disposal.

In conclusion, 2-{(3,4-difluorophenyl)methylamino}ethan-1-ol (CAS No: 610769-18-1) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, reactivity, and biological activity make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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